molecular formula C16H15NO3 B6378672 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol CAS No. 1261953-71-2

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol

Cat. No.: B6378672
CAS No.: 1261953-71-2
M. Wt: 269.29 g/mol
InChI Key: XFWBRJCCHNNTES-UHFFFAOYSA-N
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Description

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is an organic compound with the molecular formula C17H17NO3. This compound is known for its unique structure, which includes a formyl group and a dimethylaminocarbonyl group attached to a phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-formylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-carboxyphenol.

    Reduction: 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxyphenol.

    Substitution: Various substituted phenols depending on the reagent used.

Scientific Research Applications

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dimethylaminocarbonyl group may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 6-[3-(N,N-Dimethylaminocarbonyl)phenyl]benzoic acid

Uniqueness

6-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and a dimethylaminocarbonyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(3-formyl-2-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-6-3-5-11(9-12)14-8-4-7-13(10-18)15(14)19/h3-10,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWBRJCCHNNTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60685291
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-71-2
Record name 3'-Formyl-2'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60685291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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